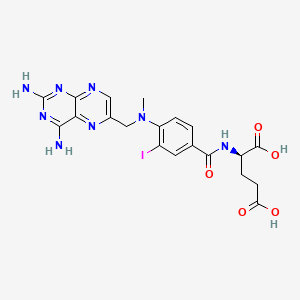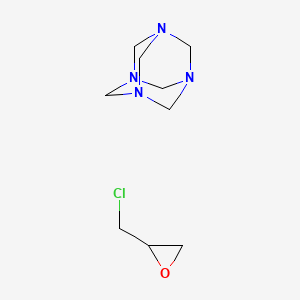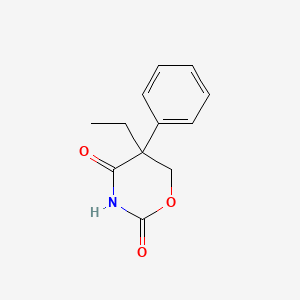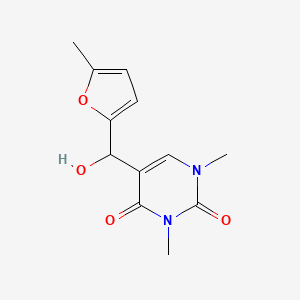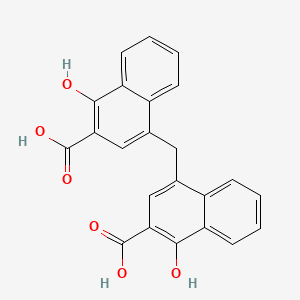
2-Naphthalenecarboxylic acid, 4,4'-methylenebis(1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two naphthalene rings connected by a methylene bridge and hydroxyl groups. This compound is often used in scientific research due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) typically involves the reaction of naphthalene derivatives with formaldehyde under acidic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivatives and formaldehyde.
Reaction Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Procedure: The naphthalene derivatives are reacted with formaldehyde in the presence of an acid catalyst, leading to the formation of the methylene bridge between the naphthalene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Catalysts: Industrial catalysts such as sulfuric acid are employed to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene compounds.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes, altering their function and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with similar chemical properties.
4,4’-Methylenebis(2-hydroxybenzoic acid): Another compound with a methylene bridge and hydroxyl groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to its similar compounds. The presence of two naphthalene rings connected by a methylene bridge and hydroxyl groups offers a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
1175-41-3 |
|---|---|
分子式 |
C23H16O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
4-[(3-carboxy-4-hydroxynaphthalen-1-yl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6/c24-20-16-7-3-1-5-14(16)12(10-18(20)22(26)27)9-13-11-19(23(28)29)21(25)17-8-4-2-6-15(13)17/h1-8,10-11,24-25H,9H2,(H,26,27)(H,28,29) |
InChIキー |
XACRYJAWPVFHLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
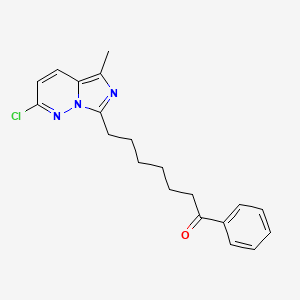
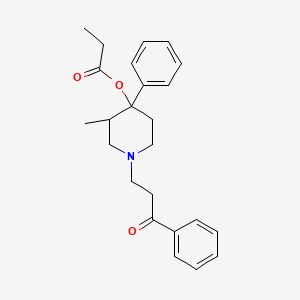
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
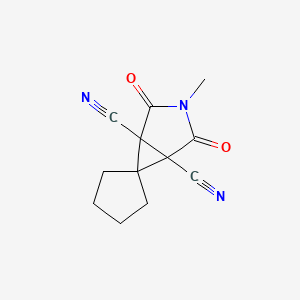

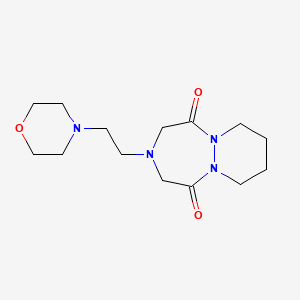
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
